molecular formula C16H15N3OS B4508666 4-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B4508666
M. Wt: 297.4 g/mol
InChI Key: JAMYWCCWZPPXMR-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide is an organic compound that features a benzothiazole ring and a pyridine ring connected by a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The benzothiazole and pyridine rings are then coupled using a suitable linker, such as butanamide. This can be achieved through a condensation reaction between the benzothiazole derivative and the pyridine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. The butanamide chain provides flexibility and helps in positioning the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yl)butanamide: Lacks the pyridine ring, which may affect its binding affinity and specificity.

    N-(Pyridin-3-yl)butanamide: Lacks the benzothiazole ring, which may reduce its overall stability and reactivity.

    4-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide: Similar structure but with the pyridine ring at a different position, which can influence its interaction with targets.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide is unique due to the presence of both benzothiazole and pyridine rings, which provide a combination of electronic and steric properties that can enhance its interaction with biological targets and its stability in various chemical environments.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-15(18-12-5-4-10-17-11-12)8-3-9-16-19-13-6-1-2-7-14(13)21-16/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMYWCCWZPPXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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